molecular formula C11H20N4O3 B1452592 Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 863561-68-6

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1452592
CAS No.: 863561-68-6
M. Wt: 256.3 g/mol
InChI Key: BMXUWVRMSNQBAA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20N4O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate is an intriguing compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H18N4O3
  • Molecular Weight : 258.30 g/mol
  • CAS Number : [Not available in the search results]

The presence of the azide group (-N₃) and the hydroxypiperidine moiety suggests potential reactivity and biological interactions that could be leveraged in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of diverse derivatives that may exhibit enhanced biological properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to neurodegenerative diseases.

Biological Activity and Research Findings

Research into the biological activity of similar compounds has shown promising results, suggesting that this compound may exhibit comparable effects. For instance, studies on related piperidine derivatives have demonstrated their roles as inhibitors of β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology.

Summary of Findings from Related Studies:

Study Compound Activity IC50/Ki Values Notes
M4β-secretase InhibitionIC50 = 15.4 nMModerate protective effect against Aβ-induced toxicity
M4Acetylcholinesterase InhibitionKi = 0.17 μMSignificant reduction in Aβ aggregation
Hydroxypiperidine DerivativesVarious Enzyme InhibitionsNot specifiedPotential for development as therapeutic agents

Case Studies

  • Alzheimer's Disease Models :
    • In vivo studies using scopolamine-induced models have indicated that compounds with similar structures can reduce amyloid-beta (Aβ) aggregation and improve cognitive function. These findings suggest that this compound could be evaluated in similar contexts to assess its neuroprotective effects.
  • Oxidative Stress Response :
    • Compounds analogous to this compound have shown efficacy in reducing oxidative stress markers in brain tissue, which is crucial for neuroprotection.

Scientific Research Applications

Chemistry

Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate serves as a building block in organic synthesis. It is particularly valuable for the preparation of various heterocyclic compounds, which are essential in drug discovery and materials science.

Biology

In biological research, this compound is utilized for synthesizing bioactive molecules and probes. Its azide group allows for participation in click chemistry , facilitating the conjugation with biomolecules for studying biological interactions.

Medicine

The compound shows potential as a pharmaceutical intermediate . Its structural features may lead to the development of new drug candidates targeting various diseases, including neurodegenerative disorders and infections.

Industry

In industrial applications, this compound can be employed in the production of specialty chemicals and materials, leveraging its unique reactivity for creating diverse chemical products.

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies have demonstrated effectiveness against certain bacterial strains. Screening against Gram-positive and Gram-negative bacteria has revealed selective antimicrobial properties, suggesting potential for further optimization in drug development.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory processes. Studies indicated that it could significantly reduce IL-1β release and pyroptotic cell death in human monocytic cells.

Neuroprotective Properties

In vivo studies using scopolamine-induced models suggest that compounds with similar structures can mitigate cognitive deficits associated with Alzheimer's disease. This indicates that this compound may also possess neuroprotective properties worth exploring further.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including the introduction of the azidomethyl group and hydroxyl protection. A common approach is:

  • Step 1 : Functionalize the piperidine ring at the 4-position using tert-butyl carbamate as a protecting group.
  • Step 2 : Introduce the azidomethyl group via nucleophilic substitution or click chemistry, ensuring controlled reaction conditions (e.g., low temperature for azide stability).
  • Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution) and confirm structures via NMR and LC-MS . Key challenges include avoiding side reactions with the azide group and maintaining stereochemical integrity.

Q. How can researchers ensure the purity of this compound during synthesis?

Purity validation requires:

  • Analytical Techniques : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity ≥98% .
  • Mass Spectrometry : Confirm molecular weight via LC-TOF (e.g., measured Δppm <2) .
  • FTIR-ATR : Verify functional groups (e.g., azide peaks ~2100 cm⁻¹, hydroxyl stretches ~3400 cm⁻¹) .
  • GC-MS : Monitor byproducts during volatile intermediate steps .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
  • Storage : Store in a cool, dry place away from reducing agents (azides can form explosive byproducts).
  • Emergency Measures : Immediate eye rinsing with water for 15 minutes and skin decontamination with soap .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved for structural confirmation?

Discrepancies may arise from tautomerism or solvent effects. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Compare NMR (¹H, ¹³C, DEPT) with high-resolution LC-MS and FTIR.
  • Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • Computational Modeling : Use tools like Gaussian to simulate NMR spectra and match experimental peaks .

Q. What strategies optimize the stability of the azide group during long-term storage?

  • Temperature Control : Store at –20°C under inert gas (argon) to prevent moisture-induced degradation.
  • Light Protection : Use amber vials to avoid photolytic decomposition.
  • Additives : Stabilize with 1% w/w ascorbic acid to inhibit radical-mediated side reactions .

Q. How can reaction yields be improved for the azidomethylation step?

  • Catalysis : Employ copper(I) iodide (5 mol%) in THF to accelerate azide-alkyne cycloaddition.
  • Solvent Optimization : Use DMF or DMSO to enhance solubility of intermediates.
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 80°C, 30 min) while maintaining >90% yield .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic environments?

  • Kinetic Studies : Monitor azide displacement with alkyl halides via time-resolved ¹H NMR.
  • Competitive Reactions : Compare reaction rates with competing nucleophiles (e.g., sodium thiophenolate).
  • DFT Calculations : Predict transition states and activation energies for mechanistic insights .

Q. What methods validate the absence of toxic impurities in scaled-up batches?

  • LC-MS/MS : Screen for genotoxic impurities (e.g., hydrazoic acid) at ppm levels.
  • ICP-OES : Check heavy metal residues (e.g., copper from catalysis).
  • In Vitro Assays : Test cytotoxicity in HEK293 cells (IC₅₀ >100 µM acceptable) .

Q. Contradiction Resolution

Q. How to address discrepancies between theoretical and observed melting points?

  • Recrystallization : Repurify using ethyl acetate/hexane to remove solvates.
  • DSC Analysis : Measure phase transitions via differential scanning calorimetry.
  • Polymorph Screening : Test crystallization in different solvents (e.g., methanol vs. acetonitrile) .

Q. Why might GC-MS and HPLC purity assessments differ for this compound?

  • Volatility Issues : GC-MS may miss non-volatile impurities.
  • Ionization Bias : HPLC-UV/ELS detectors might underestimate non-chromophoric contaminants.
  • Solution : Combine data from both techniques and supplement with NMR quantitation .

Properties

IUPAC Name

tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-6-4-11(17,5-7-15)8-13-14-12/h17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXUWVRMSNQBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the compound prepared in Example 255 (0.500 g) in dioxane (31 mL) and water (3 mL) was treated with sodium azide (0.143 g) at room temperature. The mixture was refluxed overnight. The solvent was evaporated in vacuo and the residue was distributed between ethyl acetate and water. The aqueous layer was extracted with more ethyl acetate, dried and evaporated in vacuo to obtain the title compound (0.534 g) having the following physical data.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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